3-Methylhexane-d16

Description

Molecular Architecture and Isotopic Substitution Patterns

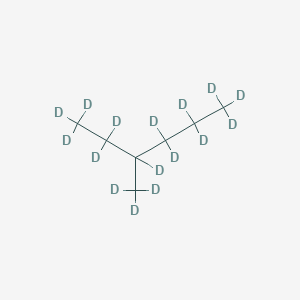

The molecular architecture of 3-methylhexane-d16 maintains the fundamental carbon skeleton of its protiated analog while incorporating deuterium atoms at all hydrogen positions. The compound features a seven-carbon branched alkane structure with the molecular formula C7D16, where the parent hexane chain contains a methyl branch at the third carbon position. The comprehensive deuteration pattern encompasses all hydrogen sites, including those on the main chain carbons and the methyl substituent.

The isotopic substitution follows a systematic pattern where each hydrogen atom in the original 3-methylhexane molecule has been replaced with deuterium. This creates the structural designation as Hexane-1,1,1,2,2,3,4,4,5,5,6,6,6-d13-, 3-(methyl-d3), indicating that the main hexane chain contains thirteen deuterium atoms while the methyl branch contributes three additional deuterium atoms. The chemical nomenclature reflects this complete substitution as 3-(2H3)Methyl(2H13)hexane in various international naming conventions.

Physical properties of the deuterated compound demonstrate measurable differences from the protiated version. The compound exhibits a boiling point of 91 degrees Celsius and a melting point of negative 119 degrees Celsius. The density at 25 degrees Celsius measures 0.798 grams per milliliter, while the refractive index shows a value of n20/D 1.388. These physical constants reflect the influence of deuterium substitution on intermolecular interactions and molecular packing arrangements.

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-(trideuteriomethyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXXKKOSFGPHI-XTICTZQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583913 | |

| Record name | 3-(~2~H_3_)Methyl(~2~H_13_)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284664-84-2 | |

| Record name | 3-(~2~H_3_)Methyl(~2~H_13_)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284664-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Catalytic System

The photoredox-mediated deuteration of alkenes represents a cutting-edge strategy for selective deuterium incorporation. This method employs a cobaloxime catalyst (Co(chgH)₂DMAPCl, where chgH = cyclohexylglyoxime and DMAP = 4-dimethylaminopyridine) in conjunction with a photoredox sensitizer ([Ir(dtbbpy)(ppy)₂]PF₆) under visible light irradiation. The reaction utilizes deuterium oxide (D₂O) or deuterated methanol (MeOD) as economical deuterium sources, enabling D-incorporation at terminal or benzylic positions of alkenes. Key parameters include:

- Light source : Broad-spectrum visible light (400–700 nm).

- Deuterium reservoir : D₂O (166 equivalents, D/H = 66:1) or MeOD.

- Base : N,N-Diisopropylethylamine (DIPEA, 20 mol%) or 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Temperature : Ambient conditions (20–25°C).

The synergistic interaction between the Co(III)–H intermediate and the photoredox cycle facilitates reversible H/D exchange through a radical-mediated pathway.

Mechanistic Insights

The catalytic cycle initiates with photoreduction of the cobaloxime catalyst, generating a Co(III)–H species via electron and proton transfer from DIPEA. Subsequent alkene coordination triggers a sequence of reversible addition-elimination steps, enabling deuterium transfer from the D₂O reservoir. Light-dependent experiments confirm the necessity of irradiation, as thermal activation alone yields negligible deuteration. Stern–Volmer quenching studies further validate the oxidative quenching pathway, where the excited Ir(III)* complex transfers electrons to the cobaloxime precursor, sustaining the catalytic cycle.

Substrate Scope and Limitations

This method demonstrates broad applicability to terminal and internal alkenes, including sterically hindered substrates. For 3-Methylhexane-d16 synthesis, a precursor alkene such as 3-methyl-1-hexene undergoes deuteration at the terminal position, followed by palladium-catalyzed hydrogenation with D₂ gas to saturate the double bond. Challenges include:

- Regioselectivity : Competing deuterium incorporation at internal positions.

- Isotopic purity : Residual protium content (<5%) due to incomplete H/D exchange.

- Functional group tolerance : Sensitivity to strongly coordinating moieties (e.g., amines, thiols).

Superbase-Mediated Hydrogen/Deuterium Exchange

Sodium Hexamethyldisilazane (NaHMDS) as a Deprotonation Agent

Superbase-mediated H/D exchange offers an alternative route for deuterating aliphatic hydrocarbons. Sodium hexamethyldisilazane (NaHMDS), a potent non-nucleophilic base, deprotonates tertiary C–H bonds in 3-methylhexane under anhydrous conditions. Subsequent quenching with D₂O introduces deuterium at the methyl branch:

$$

\text{C₇H₁₆} + \text{NaHMDS} \rightarrow \text{C₇H₁₅⁻Na⁺} + \text{HMDS} \

\text{C₇H₁₅⁻Na⁺} + \text{D₂O} \rightarrow \text{C₇H₁₅D} + \text{NaOD} + \text{HMDS}

$$

Optimization of Reaction Parameters

Critical factors influencing efficiency include:

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal base solubility.

- Temperature : –78°C to 0°C to minimize side reactions.

- Stoichiometry : 1.2–1.5 equivalents of NaHMDS relative to substrate.

Isotopic enrichment typically reaches 70–85% D-incorporation after three cycles of deprotonation-quenching.

Comparative Advantages Over Photoredox Methods

- Functional group tolerance : Compatible with electron-deficient arenes and esters.

- Scalability : No specialized light sources required.

- Cost-effectiveness : Lower catalyst loading (0.5–2 mol%).

Comparative Analysis of Deuteration Methods

Reaction Efficiency and Yield

Cost and Environmental Impact

Photoredox methods incur higher initial costs due to iridium catalysts and light-emitting diode (LED) arrays but offer superior atom economy. Superbase-mediated routes generate stoichiometric amounts of HMDS waste, necessitating post-reaction purification.

Recommendations for this compound Synthesis

For laboratory-scale synthesis (<10 g), superbase-mediated exchange provides a cost-effective entry point. Industrial-scale production (>1 kg) benefits from photoredox catalysis due to shorter cycle times and higher isotopic purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methylhexane-d16 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Haloalkanes.

Applications De Recherche Scientifique

Chemistry

3-Methylhexane-d16 serves as a solvent in various chemical reactions and is commonly used as an internal standard in NMR spectroscopy. The presence of deuterium allows for clearer spectral analysis, which is crucial for determining molecular structures and dynamics.

Biology

In metabolic studies, this compound is employed to trace the incorporation of deuterium into biological molecules. This application is vital for understanding metabolic pathways and the fate of compounds within biological systems.

Medicine

The compound plays a role in pharmacokinetic studies, where it helps researchers understand the metabolism and distribution of deuterated drugs. This is particularly useful in drug development and assessing the efficacy and safety of new pharmaceuticals.

Environmental Science

This compound is utilized in studies involving volatile organic compounds (VOCs) in air quality research. Its stable isotopic nature allows for precise tracking of VOCs' sources and transformations in the atmosphere.

Data Tables

| Application Area | Specific Use Case | Importance |

|---|---|---|

| Chemistry | Solvent and NMR standard | Enhances spectral clarity |

| Biology | Metabolic tracing | Understanding metabolic pathways |

| Medicine | Pharmacokinetic studies | Evaluating drug metabolism |

| Environmental Science | VOC source tracking | Assessing air quality impacts |

Case Study 1: NMR Spectroscopy

In a study examining the structural dynamics of complex organic molecules, researchers utilized this compound as an internal standard in NMR experiments. The results demonstrated improved resolution and accuracy in determining molecular conformations compared to non-deuterated solvents.

Case Study 2: Metabolic Pathway Analysis

A research team investigated the metabolic pathways of certain drugs using this compound as a tracer. The incorporation of deuterium allowed them to map out specific enzymatic reactions and metabolites formed during drug metabolism, providing insights into pharmacodynamics.

Case Study 3: Air Quality Monitoring

In an environmental study focusing on urban air quality, scientists employed this compound to trace VOC emissions from traffic sources. The findings revealed significant contributions from specific vehicular emissions, aiding policymakers in developing targeted air quality regulations.

Mécanisme D'action

The mechanism of action of 3-Methylhexane-d16 is primarily related to its use as a tracer in NMR spectroscopy and metabolic studies. The deuterium atoms in the compound provide a distinct signal in NMR spectra, allowing researchers to track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize 3-methylhexane-d16, we compare it with structurally analogous compounds, focusing on isotopic variants, branched alkanes, and functionalized derivatives.

Non-Deuterated 3-Methylhexane (C₇H₁₆)

- Structure : Identical backbone (CCCC(C)CC) but lacks deuterium substitution .

- Molecular Weight : 100.20 g/mol vs. ~116.28 g/mol for this compound.

- Applications : Primarily used as a solvent or intermediate in organic synthesis. In contrast, the deuterated form is specialized for spectroscopic applications due to its NMR "silent" protons.

- Isotopic Effects: Deuterium substitution reduces the compound’s vapor pressure and increases density. For example, the boiling point of this compound is expected to be ~2–3°C higher than its non-deuterated counterpart (boiling point of 3-methylhexane: ~98–100°C).

3,3-Dimethylhexanal (C₈H₁₆O)

- Structure : A branched aldehyde with a six-carbon chain and a methyl group at the third carbon, plus an aldehyde functional group .

- Molecular Weight : 128.21 g/mol , substantially higher than this compound due to the oxygen atom and additional carbon.

- Reactivity : The aldehyde group makes 3,3-dimethylhexanal highly reactive in oxidation and nucleophilic addition reactions, unlike the inert alkane backbone of this compound.

Hexamethyldisiloxane (C₆H₁₈OSi₂)

- Structure : A silicon-based compound with two trimethylsilyl groups linked by an oxygen atom .

- Molecular Weight : 162.38 g/mol , higher than this compound due to silicon content.

- Applications : Used in silicone polymers and as a heat-transfer fluid, contrasting with this compound’s niche role in spectroscopy.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Limitations

- Deuterated Alkanes in Spectroscopy : While direct data on this compound is sparse in the provided evidence, studies on similar deuterated alkanes (e.g., hexane-d14) confirm their utility in eliminating proton interference in ¹H-NMR spectra .

- Functional Group Impact : Unlike 3,3-dimethylhexanal or siloxanes , this compound’s lack of functional groups limits its chemical reactivity but enhances its stability in inert environments.

- Synthesis Challenges : The deuteration process (e.g., catalytic exchange or synthesis from deuterated precursors) is complex and costly, as inferred from methods in for related compounds.

Activité Biologique

3-Methylhexane-d16, a deuterated form of the branched alkane 3-methylhexane, is primarily used in research as a stable isotope-labeled compound. Its biological activity and implications in various fields, including toxicology, environmental science, and metabolic studies, have been subjects of interest in recent years.

- Chemical Formula : C₇H₁₆D₁₆

- Molecular Weight : Approximately 100.2019 g/mol

- IUPAC Name : this compound

- CAS Registry Number : 284664-84-2

Biological Activity Overview

This compound has been identified as a secondary metabolite. Secondary metabolites are compounds that are not directly involved in the normal growth, development, or reproduction of organisms but may serve important ecological functions such as defense mechanisms or signaling molecules .

Metabolic Pathways

Research indicates that this compound can be involved in various metabolic pathways. It is often detected in human blood as a result of exposure to this compound or its derivatives, highlighting its relevance in studies related to human health and exposure assessments .

Toxicological Studies

Toxicological assessments of this compound indicate potential health risks associated with exposure. The compound is not naturally occurring and is primarily found in individuals exposed to it through industrial or environmental sources. Studies have shown that exposure to alkanes like 3-methylhexane can lead to respiratory issues and other health concerns .

Case Studies

-

Human Exposure Assessment :

- A study assessed the presence of this compound in human subjects exposed to industrial environments where this compound is prevalent. The findings indicated significant levels of the compound in blood samples, suggesting a need for monitoring occupational exposure risks.

- Environmental Impact :

Summary of Biological Effects

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it may interact with cellular receptors and pathways involved in inflammation and cellular stress responses. Further studies are needed to elucidate these mechanisms.

Q & A

Q. Advanced: How can researchers optimize NMR and MS parameters to distinguish this compound from its non-deuterated analog?

- Methodological Answer :

- Basic : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for residual protons, -NMR for deuterium distribution) and mass spectrometry (MS) to confirm isotopic purity and structural integrity. Chromatographic methods (GC-MS, HPLC) validate chemical stability .

- Advanced : For NMR, employ -DEPT (Distortionless Enhancement by Polarization Transfer) to resolve overlapping signals caused by deuterium-induced isotopic shifts. In MS, optimize collision-induced dissociation (CID) parameters to differentiate fragmentation patterns between deuterated and non-deuterated species. Reference libraries (e.g., NIST Chemistry WebBook) should be cross-checked for spectral validation .

Basic: How is this compound synthesized, and what are its key purity criteria?

Q. Advanced: What synthetic routes minimize isotopic dilution or contamination in deuterated alkane synthesis?

- Methodological Answer :

- Basic : Synthesized via catalytic deuteration of 3-methylhexane using deuterium gas () and platinum/palladium catalysts. Key purity metrics include isotopic enrichment (>98% d16), residual solvent levels, and absence of protonated byproducts .

- Advanced : Optimize reaction conditions (pressure, temperature) to reduce - exchange side reactions. Post-synthesis, use preparative GC with deuterated solvents to isolate the target compound. Isotopic purity can be quantified via -NMR integration or isotope-ratio MS .

Basic: How is this compound used as an internal standard in quantitative analysis?

Q. Advanced: How do matrix effects influence the accuracy of deuterated internal standards in complex mixtures?

- Methodological Answer :

- Basic : Spike known concentrations into samples to correct for instrument variability. Use calibration curves (peak area ratios vs. concentration) for quantification in GC-MS or LC-MS workflows .

- Advanced : Perform matrix-matched calibration to account for ionization suppression/enhancement in MS. Validate recovery rates using isotopically labeled analogs with similar physicochemical properties. Statistical tools (e.g., ANOVA) identify systematic biases in multi-matrix studies .

Basic: What are the storage requirements for this compound?

Q. Advanced: How does prolonged storage impact isotopic stability, and how can degradation be monitored?

- Methodological Answer :

- Basic : Store in airtight, amber vials under inert gas (argon) at -20°C to prevent oxidation and - exchange. Regularly test for deuterium loss via -NMR .

- Advanced : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) predict long-term degradation. Use kinetic modeling to estimate shelf life. Monitor deuterium content via high-resolution MS and compare against baseline spectra .

Basic: How does deuteration affect the physicochemical properties of 3-Methylhexane?

Q. Advanced: What computational models predict deuteration-induced changes in vapor pressure or solubility?

- Methodological Answer :

- Basic : Deuteration increases molecular mass slightly, altering boiling points (~1-2°C rise) and reducing vapor pressure. Solubility in polar solvents may decrease due to weaker - interactions .

- Advanced : Apply quantum mechanical calculations (DFT) to simulate isotopic effects on intermolecular forces. Quantitative Structure-Property Relationship (QSPR) models trained on deuterated alkanes can predict property changes .

Basic: What are common contaminants in commercial this compound?

Q. Advanced: How can researchers resolve contradictory purity data across suppliers?

- Methodological Answer :

- Basic : Typical contaminants include residual solvents (e.g., hexane), protonated analogs (d15 or d14), and oxidation products. Screen via GC-MS headspace analysis and -NMR .

- Advanced : Conduct interlaboratory comparisons using standardized protocols (e.g., ISO/IEC 17025). Use principal component analysis (PCA) to identify batch-to-batch variability sources. Cross-validate purity claims with independent techniques (e.g., isotope dilution MS) .

Basic: How is this compound applied in kinetic isotope effect (KIE) studies?

Q. Advanced: What experimental designs isolate deuteration effects from other variables in reaction mechanisms?

- Methodological Answer :

- Basic : Use as a substrate in C-H activation reactions to measure ratios. Monitor reaction rates via time-resolved NMR or MS .

- Advanced : Design paired experiments with protonated and deuterated analogs under identical conditions (solvent, catalyst, temperature). Control for solvent isotope effects by using or deuterated solvents. Multivariate analysis (e.g., ANOVA) quantifies the significance of isotopic substitution .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 116.27 g/mol (d16) | |

| Isotopic Purity Threshold | >98% d16 (analytical grade) | |

| Boiling Point Shift (ΔT) | +1.5°C (vs. non-deuterated) | |

| Storage Stability | 24 months at -20°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.